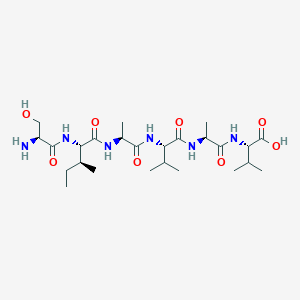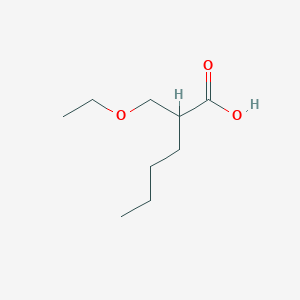![molecular formula C15H12F3N3O2 B12521403 N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-94-8](/img/structure/B12521403.png)
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a phenoxyimino moiety contributes to its distinct chemical properties, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(phenoxyimino)ethylamine with 4-(trifluoromethyl)pyridine-3-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect. The phenoxyimino moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide
- 4-(Trifluoromethyl)phenylpyridine-3-carboxamide
Uniqueness
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide stands out due to the combination of its trifluoromethyl and phenoxyimino groups, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
652152-94-8 |
|---|---|
Molecular Formula |
C15H12F3N3O2 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
N-(2-phenoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-6-7-19-10-12(13)14(22)20-8-9-21-23-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22) |
InChI Key |
UOBKEBGMPUZELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)ON=CCNC(=O)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


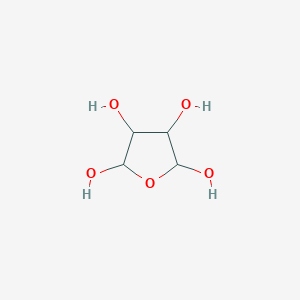
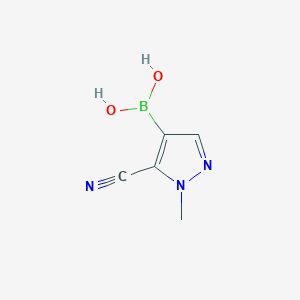
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)

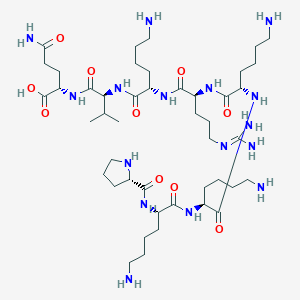
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
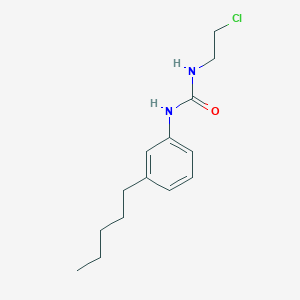
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
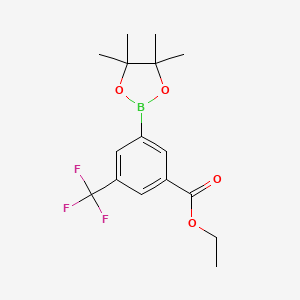
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
